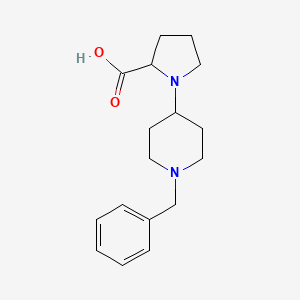![molecular formula C13H18BrN B12084310 1-[3-(3-Bromo-phenyl)-propyl]-pyrrolidine](/img/structure/B12084310.png)
1-[3-(3-Bromo-phenyl)-propyl]-pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(3-Bromo-phenyl)-propyl]-pyrrolidine is an organic compound that belongs to the class of pyrrolidines It features a pyrrolidine ring attached to a propyl chain, which is further substituted with a bromophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(3-Bromo-phenyl)-propyl]-pyrrolidine typically involves the reaction of 3-bromophenylpropylamine with pyrrolidine under specific conditions. The process may include:
Starting Materials: 3-bromophenylpropylamine and pyrrolidine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[3-(3-Bromo-phenyl)-propyl]-pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or potassium tert-butoxide in solvents like DMF or THF.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products:
Substitution Products: Various substituted phenylpropylpyrrolidines.
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols.
Coupling Products: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
1-[3-(3-Bromo-phenyl)-propyl]-pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[3-(3-Bromo-phenyl)-propyl]-pyrrolidine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-[3-(4-Bromo-phenyl)-propyl]-pyrrolidine: Similar structure but with a bromine atom at the para position.
1-[3-(3-Chloro-phenyl)-propyl]-pyrrolidine: Similar structure with a chlorine atom instead of bromine.
1-[3-(3-Methyl-phenyl)-propyl]-pyrrolidine: Similar structure with a methyl group instead of bromine.
Uniqueness: 1-[3-(3-Bromo-phenyl)-propyl]-pyrrolidine is unique due to the presence of the bromine atom at the meta position, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.
Eigenschaften
Molekularformel |
C13H18BrN |
|---|---|
Molekulargewicht |
268.19 g/mol |
IUPAC-Name |
1-[3-(3-bromophenyl)propyl]pyrrolidine |
InChI |
InChI=1S/C13H18BrN/c14-13-7-3-5-12(11-13)6-4-10-15-8-1-2-9-15/h3,5,7,11H,1-2,4,6,8-10H2 |
InChI-Schlüssel |
BFACVFLZKWWIQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CCCC2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


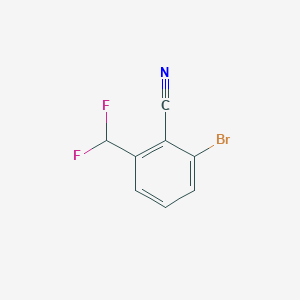
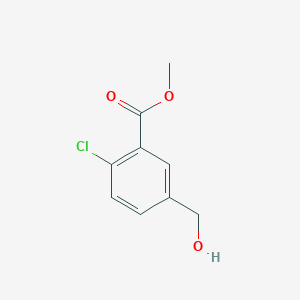

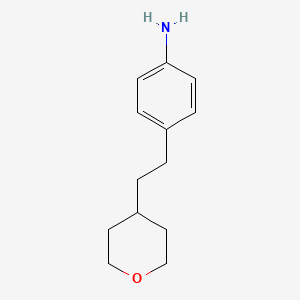
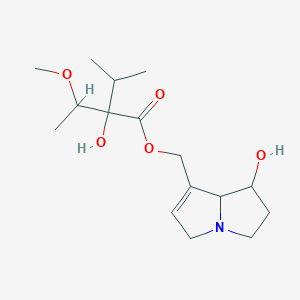


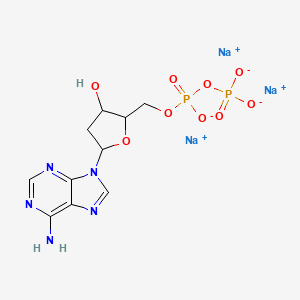

![N-(6-(4-((2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)(methyl)amino)-2-methylphenoxy)pyridin-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B12084289.png)
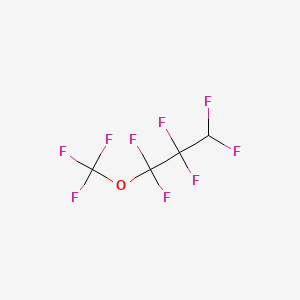

![Di[hexafluoroisopropyl]terephthalate](/img/structure/B12084308.png)
